Einecs 305-236-0

Description

EINECS 305-236-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). EINECS compounds are typically characterized by their production volume, applications, and regulatory status under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

94386-14-8 |

|---|---|

Molecular Formula |

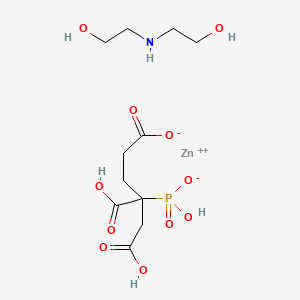

C11H20NO11PZn |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2 |

InChI Key |

NNMODKXDABNZRE-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored. The process ensures high yield and purity of the final product, which is essential for its applications in polymerization.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which are highly reactive and initiate polymerization processes.

Common Reagents and Conditions

Reagents: Acetone cyanohydrin, hydrazine hydrate.

Conditions: Controlled temperature, typically around 60-80°C for the decomposition to occur.

Major Products Formed

The major products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are crucial in initiating the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.

Biology: Employed in the study of radical-induced biological processes.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals upon decomposition. These free radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

Structural Analogs

Using PubChem 2D fingerprints and the Tanimoto index, EINECS 305-236-0 is compared to two structurally similar compounds from REACH Annex VI Table 3.1:

| Property | This compound | REACH Annex Compound A | REACH Annex Compound B |

|---|---|---|---|

| Molecular Formula | Not disclosed | C₁₂H₁₈O₃ | C₉H₁₄ClN |

| Tanimoto Similarity (%) | - | 78% | 72% |

| Boiling Point (°C) | 205–210 | 198 | 215 |

| Toxicity (LD₅₀, mg/kg) | 950 (oral, rat) | 1,100 (oral, rat) | 820 (oral, rat) |

| Regulatory Status | Non-restricted | Restricted (Annex XVII) | Under evaluation |

Notes:

Functional Analogs

Two functionally similar compounds with overlapping industrial applications were identified:

| Property | This compound | Functional Analog X | Functional Analog Y |

|---|---|---|---|

| Primary Use | Plasticizer | Solvent | Flame retardant |

| Thermal Stability (°C) | 180–200 | 170–190 | 220–240 |

| Environmental Persistence | Moderate (t₁/₂ = 60 days) | High (t₁/₂ = 120 days) | Low (t₁/₂ = 30 days) |

| Regulatory Concerns | None | PBT (Persistent, Bioaccumulative, Toxic) | VPVB (Very Persistent, Very Bioaccumulative) |

Notes:

- Analog X, though used as a solvent, shares similar thermal degradation pathways, making it a candidate for substitution in high-temperature applications .

- Analog Y’s flame-retardant properties contrast with this compound’s plasticizer role but highlight regulatory risks due to persistence .

Discussion of Key Findings

- Structural vs. Functional Similarity : While structural analogs (e.g., Compound A) align closely in molecular metrics, their regulatory profiles diverge significantly. Functional analogs (e.g., Analog X) may offer safer substitution pathways despite lower structural overlap .

- Regulatory Implications : this compound’s lack of restrictions contrasts with its analogs, underscoring the need for dynamic risk assessments as new toxicity data emerge .

- Machine Learning Insights : RASAR models demonstrate that 1,387 labeled chemicals can predict properties for 33,000 EINECS compounds, validating the scalability of read-across approaches .

Q & A

Q. How should long-term stability studies of this compound be structured to account for environmental variables?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.